2-Propyl-6-(3,4,5-trifluorophenyl)naphthalene
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Overview
Description
2-Propyl-6-(3,4,5-trifluorophenyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a propyl group at the 2-position and a trifluorophenyl group at the 6-position of the naphthalene ring. The trifluorophenyl group is substituted at the 3, 4, and 5 positions with fluorine atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-6-(3,4,5-trifluorophenyl)naphthalene can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Propyl-6-(3,4,5-trifluorophenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluorophenyl group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenation or nitration reactions can be carried out using appropriate halogenating or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes.
Scientific Research Applications
2-Propyl-6-(3,4,5-trifluorophenyl)naphthalene has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Propyl-6-(3,4,5-trifluorophenyl)naphthalene involves its interaction with specific molecular targets and pathways. The trifluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Propyl-6-(3,4-difluorophenyl)naphthalene
- 2-Propyl-6-(3,5-difluorophenyl)naphthalene
- 2-Propyl-6-(3,4,5-trichlorophenyl)naphthalene
Uniqueness
2-Propyl-6-(3,4,5-trifluorophenyl)naphthalene is unique due to the presence of three fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
247924-58-9 |
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Molecular Formula |
C19H15F3 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2-propyl-6-(3,4,5-trifluorophenyl)naphthalene |
InChI |
InChI=1S/C19H15F3/c1-2-3-12-4-5-14-9-15(7-6-13(14)8-12)16-10-17(20)19(22)18(21)11-16/h4-11H,2-3H2,1H3 |
InChI Key |
NCHWUEWMBNEUCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
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